N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic compound belonging to the thiazepane class of chemical compounds. It features a thiazepane ring, which is a seven-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a phenyl group, which contribute to its unique chemical properties and potential biological activities.
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide is classified as an organic compound, specifically a thiazepane derivative. Its systematic name reflects its structural components, indicating the presence of both a carboxamide functional group and substituted aromatic rings.
The synthesis of N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide typically involves multi-step reactions that may include:
The synthesis may require specific reagents such as chlorinated aromatic compounds, amines, and activating agents to facilitate the formation of the thiazepane structure and subsequent modifications. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide can be represented as follows:
The structure features:
The compound's chemical properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide may participate in various chemical reactions typical for amides and heterocycles:
Reactions involving this compound should be conducted under controlled conditions to avoid side reactions or degradation products. Analytical techniques are essential for monitoring reaction progress and product identification.
The mechanism of action for N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide may involve interactions with biological targets such as enzymes or receptors. The presence of aromatic rings suggests potential interactions with hydrophobic pockets in proteins.
Further research into its pharmacodynamics is necessary to elucidate specific pathways affected by this compound, including receptor binding assays or enzyme inhibition studies.
Relevant data on these properties can often be found in material safety data sheets or chemical databases .
N-[(4-chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Possible uses include:
Further exploration into its biological properties could lead to novel applications in drug discovery or development .
Thiazepine and thiazepane scaffolds have transitioned from traditional psychiatric applications to targeted molecular therapies. Early derivatives exhibited limited selectivity, but modern structural refinements—such as halogenated aryl groups and carboxamide linkages—have enhanced target specificity and pharmacokinetic profiles. The structural evolution of these scaffolds is detailed in Table 1.
Table 1: Structural Evolution of Thiazepane-Based Therapeutics
Generation | Representative Scaffold | Key Limitations | Modern Innovations |
---|---|---|---|
1st (1990s) | Simple dihydro-1,4-thiazepines | Low bioavailability, off-target effects | N/A |
2nd (2000s) | Benzothiazepine carboxamides | Moderate selectivity | Introduction of halogenated aryl groups |
3rd (Present) | N-[(4-Chlorophenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide | N/A | Covalent binding motifs, enhanced CNS penetration |
Recent patents highlight thiazepane carboxamides as covalent inhibitors targeting ubiquitin-proteasome pathways, particularly in oncology and neurodegeneration. For example, EP3609876B1 details analogs with IC50 values <100 nM against DCN1-mediated neddylation, validating this chemotype's relevance in proteostasis regulation [3].
The compound integrates three pharmacophoric elements:
Table 2: Key Physicochemical and Pharmacophoric Properties
Parameter | Value/Feature | Functional Role |
---|---|---|
Molecular weight | 385.9 g/mol | Compliance with CNS penetrance guidelines |
Hydrogen-bond acceptors | 3 (amide O, N, sulfoxide S=O*) | Target binding specificity |
Aromatic rings | 2 (phenyl + chlorophenyl) | Hydrophobic cavity engagement |
Chiral centers | C2, C7 (thiazepane ring) | Stereoselective activity |
clogP | 3.0–3.5 | Balanced lipophilicity for cellular uptake |
Note: Sulfur oxidation state modulates conformational flexibility.
Structural analogs like N-(4-chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide (BLD Pharm) demonstrate how electronic effects from the para-chloro group augment binding affinity (>5-fold vs. unsubstituted analogs) [8]. Similarly, the 7-phenyl group mimics tyrosine residues in proteasome substrates, enabling competitive inhibition.
Glutamatergic Modulation: Group III mGlu receptors (e.g., mGluR4) are validated targets for neurodegenerative disorders. The compound’s carboxamide moiety may act similarly to ML182—a known mGluR4 positive allosteric modulator (EC50 = 291 nM)—by stabilizing the receptor’s active conformation via transmembrane domain interactions [2]. This is critical in Parkinson’s disease models, where mGluR4 activation reduces GABAergic inhibition in the basal ganglia [6].
Proteostatic Intervention: The chlorobenzyl group enables covalent engagement with cysteine residues in DCN1 E3 ligases, disrupting neddylation cascades. Patent EP3609876B1 emphasizes this mechanism for oncology targets, showing that related thiazepanes suppress cullin-RING ligase hyperactivation in tumor models [3]. Simultaneously, the 7-phenyl group may compete with ubiquitin binding, further normalizing protein degradation.
The dual-pathway targeting reflects a convergence strategy:
Table 3: Biological Targets and Therapeutic Implications
Target Class | Specific Target | Therapeutic Area | Evidence from Analogs |
---|---|---|---|
Glutamate receptors | mGluR4 allosteric site | Parkinson’s disease | ML182 oral efficacy in haloperidol-induced catalepsy [2] |
Ubiquitin machinery | DCN1-cullin interface | Oncology/neurodegeneration | Thiazepane-based inhibitors block neddylation in vitro [3] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: